Mipafox

描述

Mipafox is a highly toxic organophosphate insecticide that acts as an irreversible acetylcholinesterase inhibitor. It was developed in the 1950s and is known for its resistance to cholinesterase reactivators . This compound is no longer in use due to its high toxicity and potential for causing delayed neurotoxicity and paralysis .

准备方法

Mipafox is synthesized through a two-step process. First, phosphoryl chloride is reacted with isopropylamine to form an intermediate product. This intermediate is then reacted with potassium fluoride or ammonium fluoride to produce this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

化学反应分析

Mipafox undergoes several types of chemical reactions, primarily involving its interaction with enzymes. The hydroxyl oxygen of the catalytic triad serine in the active center of serine hydrolase acetylcholinesterase attacks the phosphorus atom of this compound, displacing the primary leaving group and forming a covalent bond . This reaction is irreversible and leads to the inhibition of the enzyme. Common reagents used in these reactions include nucleophilic agents such as oximes, although this compound is resistant to reactivation by these agents . The major product formed from this reaction is a phosphorylated enzyme complex that is refractory to reactivation .

科学研究应用

Toxicological Studies

Mipafox has been a subject of numerous toxicological assessments aimed at understanding its effects on the nervous system. Research indicates that it can lead to delayed symptoms due to demyelination of nerve tracts in both central and peripheral nervous systems, which is critical for evaluating risks associated with exposure in agricultural settings .

Mechanistic Studies on Enzyme Inhibition

Studies have focused on the kinetics of AChE inhibition by this compound, revealing insights into the aging process of phosphorylated enzymes. This includes investigations into how this compound interacts with butyrylcholinesterase (BChE) and other cholinergic enzymes, which are vital for understanding its potential impacts on human health and safety .

Neuropathogenicity Screening

This compound is routinely included in pesticide screening programs that assess potential neuropathogenicity. These studies utilize guidelines established by regulatory bodies such as the EPA to evaluate the no observable adverse effect level (NOAEL) and other safety parameters. The findings from these studies inform risk assessments and regulatory decisions regarding pesticide use .

Environmental Impact Assessments

Research has also been conducted on the environmental persistence and degradation pathways of this compound, which is crucial for assessing its ecological risks. Understanding how this compound behaves in soil and water systems helps in developing strategies for managing its use and mitigating potential environmental hazards .

Case Studies

Several case studies highlight the implications of this compound exposure:

-

Case Study 1: Agricultural Exposure

A study documented acute poisoning incidents among agricultural workers exposed to this compound during pesticide application. Symptoms included respiratory distress and neurological impairment, underscoring the need for stringent safety measures in agricultural practices. -

Case Study 2: Laboratory Animal Studies

Research involving rats demonstrated significant inhibition of AChE activity following exposure to this compound, leading to observable behavioral changes and physiological effects indicative of neurotoxicity. These findings are pivotal for understanding long-term health consequences related to chronic exposure .

Table 1: Summary of Key Toxicological Findings

Table 2: Mechanistic Insights into AChE Inhibition

作用机制

Mipafox exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The inhibition occurs through the formation of a covalent bond between the phosphorus atom of this compound and the hydroxyl oxygen of the catalytic triad serine in the active center of the enzyme . This bond is irreversible, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . The aging process of the phosphorylated enzyme further stabilizes the inhibition, making it resistant to reactivation by nucleophilic agents .

相似化合物的比较

Mipafox is similar to other organophosphate compounds such as sarin and paraoxon, which also inhibit acetylcholinesterase through phosphorylation . this compound is unique in its resistance to reactivation by oximes and its potential for causing delayed neurotoxicity . Other similar compounds include dimefox and schradan, which share similar mechanisms of action but differ in their chemical structures and toxicological profiles .

生物活性

Mipafox, a potent organophosphorus compound, is primarily known for its role as an insecticide and its neurotoxic effects on humans and animals. This article delves into the biological activity of this compound, focusing on its interaction with acetylcholinesterase (AChE), its toxicological implications, and the challenges associated with reactivation after inhibition.

This compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. The mechanism involves the phosphorylation of the serine residue in the active site of AChE, leading to a significant decrease in enzymatic activity. Studies have shown that this compound inhibits more than 95% of AChE activity, with no observed reactivation when treated with common oximes like 2-PAM (pralidoxime) . This lack of reactivation is attributed to the stability of the this compound-AChE complex, which does not undergo aging, a process where the inhibited enzyme becomes less amenable to reactivation over time .

Kinetic Analysis

Kinetic studies have demonstrated that this compound exhibits a concentration-dependent inhibition of AChE. In experimental setups using human AChE, it was found that this compound concentrations above 128 µM were required to achieve significant inhibition . The following table summarizes key findings from kinetic studies on this compound's inhibitory effects:

| Study | Concentration (µM) | Inhibition (%) | Reactivation with 2-PAM |

|---|---|---|---|

| Johnson (1969) | 128 | ~100% | No reactivation observed |

| Sit et al. (2015) | 200 | >95% | No reactivation observed |

| EPA Study | 64 | Complete inhibition | Not applicable |

Delayed Neurotoxic Effects

This compound is associated with delayed neurotoxic effects, which manifest several days after exposure. Research indicates that phosphorylation at specific sites within neural tissues occurs within hours post-exposure, leading to neurotoxicity observed days later . This delayed response complicates diagnosis and treatment following exposure.

Case Study 1: Human Exposure

A documented case involving human exposure to this compound highlighted severe neurological symptoms following acute poisoning. The patient exhibited cholinergic crisis symptoms but did not respond to standard oxime therapy due to the stable nature of the this compound-AChE complex.

Case Study 2: Animal Studies

Animal studies have provided insights into the neurotoxic potential of this compound. In one study involving hens, it was observed that this compound caused significant impairment in brain esterase activity, confirming its role as a neurotoxin. The study also noted that this compound-sensitive enzymes exhibited resistance to other non-neurotoxic organophosphates .

Computational Modeling

Recent advancements in computational modeling have provided further understanding of this compound's interaction with AChE. Molecular dynamics simulations indicated that the energy barrier for aging in this compound-inhibited AChE is high, suggesting that aging is less likely compared to other organophosphates like sarin . This modeling supports experimental findings regarding the stability and reactivity of the this compound-AChE complex.

属性

IUPAC Name |

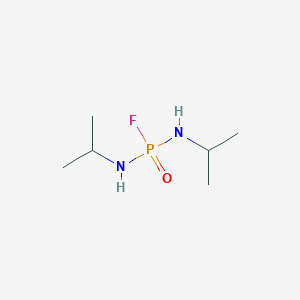

N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSHUBFBCPGQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=O)(NC(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042160 | |

| Record name | Mipafox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless crystals; [HSDB] | |

| Record name | Mipafox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in polar organic solvents and slightly soluble in petroleum ether., In water, 80,000 mg/L at 25 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 25 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 [mmHg], 0.001 mm Hg at 15 °C | |

| Record name | Mipafox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...Cholinesterase inhibitor., The neurotoxic esterase fraction of hen brain microsomal phenyl-valerate-hydrolyzing activity is the target for mipafox., A direct method of assaying neurotoxic esterase (NTE) activity, using 4-nitrophenyl valerate, was described. The technique was used to determine the bimolecular rate, phosphorylation and affinity constants for the reaction of chicken brain microsomal NTE with mipafox., A number of... compounds such as... Mipafox... have the ability to bind tenaciously to the active site of acetylcholinesterase (AChE) and neuropathy target esterase (NTE) to produce an irreversibly inhibited enzyme by a mechanism known as aging. The aging process is dependent on the size and configuration of the alkyl (R) substituent, with the potency of the ester increasing in the order of diethyl, dipropyl, and dibutyl for such analogs as DFP and mipafox. The aging process is generally accepted as being caused by the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms. The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of a carbonium ion as the leaving group. The aging process is believed to fix an extra charge to the protein, causing some perturbation to the active site and thereby preventing dephosphorylation. While the exact nature of this reaction has not been demonstrated for AChE and NTE, evidence from experiments with saligenin cyclic phosphorus esters (derivative of TOTP) and alpha-chymotrypsin points to the possibility of two stabilized forms of "aged" enzyme. Both of the reactions utilize the imidazole group of a neighboring histidine. In one reaction, the hydroxylated substituent is released and the phosphorylated enzyme is stabilized by a hydrogen on the imidazole group. In the other reaction, the leaving substituent becomes attached to the imidazole, yielding a N-C hydroxylated derivative of the phosphorylated enzyme. | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid... | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from petroleum ether | |

CAS No. |

371-86-8 | |

| Record name | Mipafox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mipafox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIPAFOX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mipafox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mipafox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIPAFOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJP5H3YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

65 °C | |

| Record name | MIPAFOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。